molecular formula C17H23N3O2 B13046181 1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B13046181
M. Wt: 301.4 g/mol
InChI Key: LICNJSRYSBMGTE-UHFFFAOYSA-N
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Description

1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of spirohydantoins, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate hydantoin derivatives with suitable amines under controlled conditions. One common method involves the cyclization of N-alkylated hydantoins with diamines in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve high-throughput synthesis techniques to optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. These methods ensure consistent quality and reduce the time required for synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. It is known to act as an agonist for delta opioid receptors, which are involved in pain modulation and other neurological processes. The compound binds to these receptors, triggering a cascade of intracellular signaling pathways that result in its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
  • 3-(2,3-Dihydro-1H-inden-2-yl)-1-isobutyl-8-[4-(methylsulfanyl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness

1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific structural configuration, which imparts distinct biological activities. Unlike other similar compounds, it has shown selective agonist activity for delta opioid receptors, making it a promising candidate for further drug development .

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

1-(2-methylpropyl)-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C17H23N3O2/c1-13(2)12-19-16(22)20(14-6-4-3-5-7-14)15(21)17(19)8-10-18-11-9-17/h3-7,13,18H,8-12H2,1-2H3

InChI Key

LICNJSRYSBMGTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)N(C(=O)C12CCNCC2)C3=CC=CC=C3

Origin of Product

United States

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